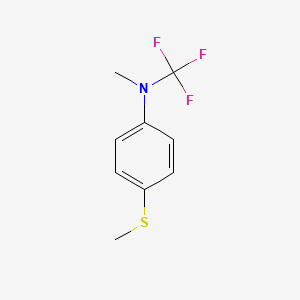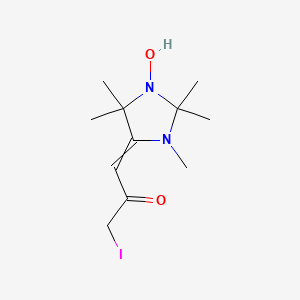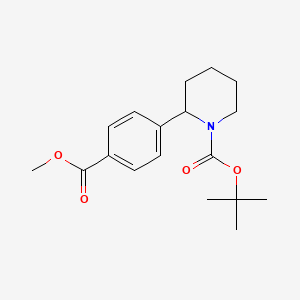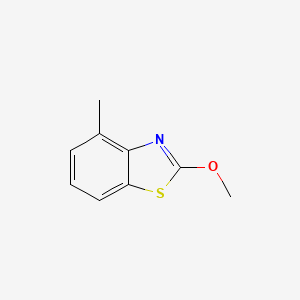
2-Methoxy-4-methyl-1,3-benzothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-4-methyl-1,3-benzothiazole is a heterocyclic aromatic compound that belongs to the benzothiazole family. This compound is characterized by a benzene ring fused to a thiazole ring, with a methoxy group at the 2-position and a methyl group at the 4-position. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
2-Methoxy-4-methyl-1,3-benzothiazole can be synthesized through various synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization. This reaction typically requires acidic or basic conditions and can be catalyzed by various agents such as Lewis acids or bases .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of microwave irradiation or one-pot multicomponent reactions to enhance yield and reduce reaction time. These methods are favored for their efficiency and scalability .
化学反応の分析
Types of Reactions
2-Methoxy-4-methyl-1,3-benzothiazole undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized benzothiazoles .
科学的研究の応用
2-Methoxy-4-methyl-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound exhibits antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
作用機序
The mechanism of action of 2-Methoxy-4-methyl-1,3-benzothiazole involves its interaction with various molecular targets and pathways. For instance, in antimicrobial applications, it disrupts bacterial cell walls or inhibits essential enzymes. In anticancer research, it induces apoptosis by interacting with specific proteins and signaling pathways .
類似化合物との比較
Similar Compounds
2-Methylbenzothiazole: Lacks the methoxy group, which can affect its reactivity and biological activity.
4-Methylbenzothiazole: Similar structure but without the methoxy group, leading to different chemical properties.
2-Methoxybenzothiazole: Similar but lacks the methyl group, which can influence its chemical behavior.
Uniqueness
2-Methoxy-4-methyl-1,3-benzothiazole is unique due to the presence of both methoxy and methyl groups, which enhance its reactivity and biological activity. These functional groups allow for a broader range of chemical modifications and applications compared to its analogs .
特性
CAS番号 |
73443-78-4 |
|---|---|
分子式 |
C9H9NOS |
分子量 |
179.24 g/mol |
IUPAC名 |
2-methoxy-4-methyl-1,3-benzothiazole |
InChI |
InChI=1S/C9H9NOS/c1-6-4-3-5-7-8(6)10-9(11-2)12-7/h3-5H,1-2H3 |
InChIキー |
HNHUDMRDFGLSIS-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CC=C1)SC(=N2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



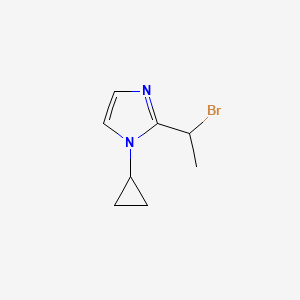
![9,10-Anthracenedione, 1-amino-5-[(2,4-dibromophenyl)amino]-4,8-dihydroxy-](/img/structure/B13963972.png)
![8-Bromo-2-(1-piperidinylmethyl)imidazo[1,2-a]pyridine](/img/structure/B13963989.png)
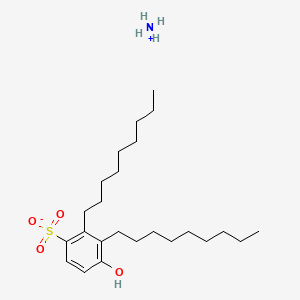
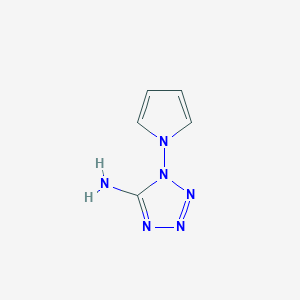
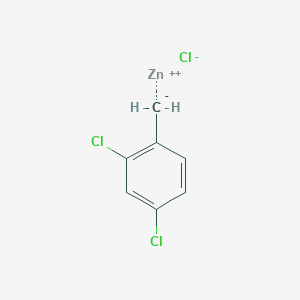
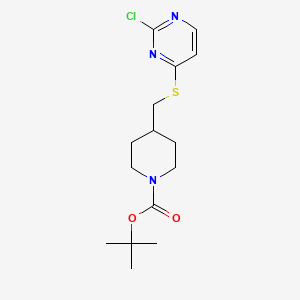
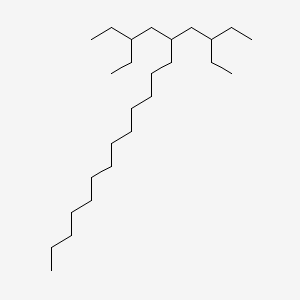
![2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptan-7-amine](/img/structure/B13964019.png)
